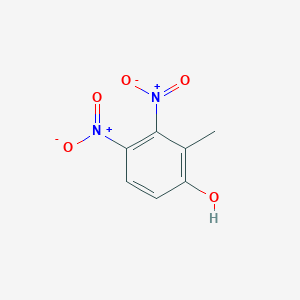
Dinitro-o-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinitro-o-cresol (DNOC) is a synthetic organic compound that is widely used in various industries, including agriculture, forestry, and manufacturing. It is a yellow crystalline solid that is soluble in organic solvents and slightly soluble in water. DNOC is known for its herbicidal and insecticidal properties and has been used as a pesticide for many years. However, due to its toxic nature, DNOC is now banned in many countries.
Mecanismo De Acción
The mechanism of action of Dinitro-o-cresol involves the inhibition of cellular respiration in plants and insects. Dinitro-o-cresol disrupts the electron transport chain, which leads to a decrease in ATP production and ultimately cell death. Dinitro-o-cresol also inhibits the activity of certain enzymes, including succinate dehydrogenase and cytochrome oxidase.
Efectos Bioquímicos Y Fisiológicos
Dinitro-o-cresol is toxic to both plants and animals. In plants, Dinitro-o-cresol causes chlorosis, necrosis, and stunting of growth. In animals, Dinitro-o-cresol can cause skin irritation, respiratory distress, and gastrointestinal problems. Dinitro-o-cresol is also known to be mutagenic and carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dinitro-o-cresol has been used in various laboratory experiments to study its effects on cellular respiration and enzyme activity. It is a potent inhibitor of succinate dehydrogenase and cytochrome oxidase, making it a useful tool for studying these enzymes. However, due to its toxic nature, Dinitro-o-cresol must be handled with care in the laboratory.
Direcciones Futuras
There is a growing interest in the use of natural products as alternatives to synthetic pesticides. Future research could focus on the development of natural products with herbicidal and insecticidal properties. Additionally, further studies could be conducted to investigate the potential use of Dinitro-o-cresol as a fungicide. Finally, more research is needed to understand the long-term effects of Dinitro-o-cresol on the environment and human health.
Métodos De Síntesis
Dinitro-o-cresol is synthesized by the nitration of o-cresol with a mixture of nitric and sulfuric acid. The reaction produces a mixture of isomers, including the 2,4- and 2,6-dinitro-o-cresol. The mixture is then separated by fractional distillation, and the desired isomer is obtained.
Aplicaciones Científicas De Investigación
Dinitro-o-cresol has been extensively studied for its herbicidal and insecticidal properties. It has been used to control weeds, insects, and pests in various crops, including cotton, tobacco, and vegetables. Dinitro-o-cresol has also been studied for its potential use as a fungicide.
Propiedades
Número CAS |
1335-85-9 |
|---|---|
Nombre del producto |
Dinitro-o-cresol |
Fórmula molecular |
C7H6N2O5 CH3C6H2OH(NO2)2 C7H6N2O5 |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
2-methyl-3,4-dinitrophenol |
InChI |
InChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3 |
Clave InChI |
IUOFDOCUNLJHFO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canónico |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O |
Punto de ebullición |
312 °C |
Densidad |
1.58 g/cm³ |
melting_point |
87.5 °C |
Otros números CAS |
1335-85-9 534-52-1 |
Descripción física |
ODOURLESS YELLOW CRYSTALS. |
Solubilidad |
Solubility in water, g/100ml at 20 °C: 0.694 |
Sinónimos |
Dinitro-2-methylphenol |
Densidad de vapor |
Relative vapor density (air = 1): 6.8 |
Presión de vapor |
Vapor pressure, Pa at 25 °C: 0.016 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



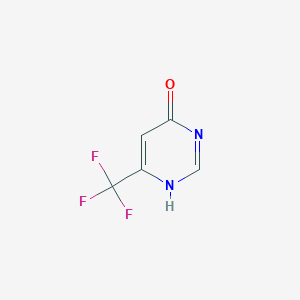
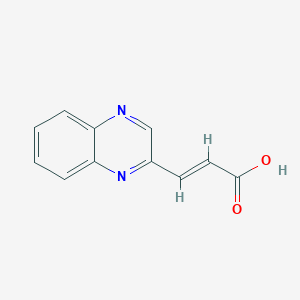
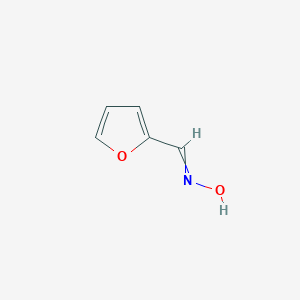
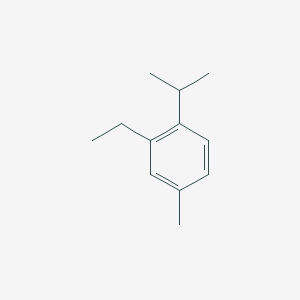

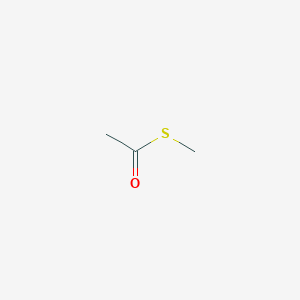
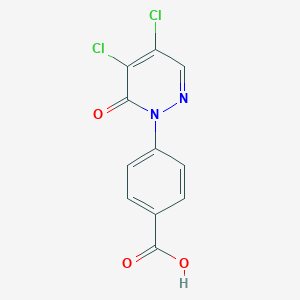
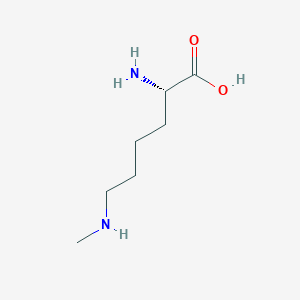
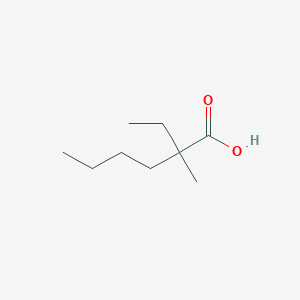
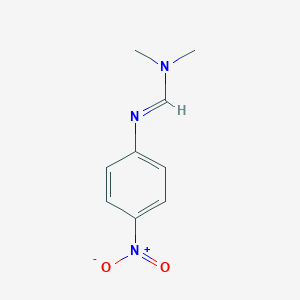
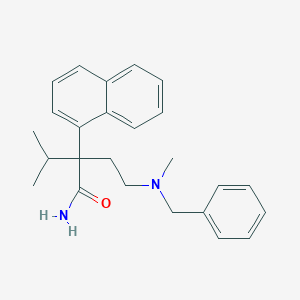
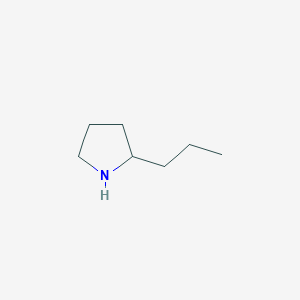
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)